3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde
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Overview
Description
3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:
2-Hydroxybenzaldehyde+2,2-Difluoroethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-(2,2-Difluoroethoxy)-2-hydroxybenzoic acid.
Reduction: 3-(2,2-Difluoroethoxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the difluoroethoxy group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the difluoroethoxy group, resulting in different chemical properties and reactivity.
3-(2,2-Difluoroethoxy)benzaldehyde: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde is unique due to the presence of both the difluoroethoxy and hydroxyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of forming a wide range of derivatives.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-12)9(7)13/h1-4,8,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIAVDFPINRWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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